

4,6-Dichloro-2-methyl-5-nitropyrimidine CAS number 13162-43-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-2-methyl-5-nitropyrimidine

Cat. No.: B082758

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dichloro-2-methyl-5-nitropyrimidine** (CAS: 13162-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-methyl-5-nitropyrimidine is a highly functionalized pyrimidine derivative serving as a critical electrophilic building block in organic synthesis and medicinal chemistry. Its distinct structural features—two reactive chlorine atoms activated by an adjacent electron-withdrawing nitro group—make it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This document provides a comprehensive technical overview of its physicochemical properties, established synthetic protocols, reactivity, and significant applications in the development of novel therapeutic agents, including antiviral and hormonal modulators. All quantitative data is presented in structured tables, and key processes are visualized through workflow diagrams to facilitate understanding.

Physicochemical and Structural Data

4,6-Dichloro-2-methyl-5-nitropyrimidine, identified by CAS number 13162-43-1, is a solid compound at room temperature. Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source(s)
CAS Number	13162-43-1	[1]
Molecular Formula	C ₅ H ₃ Cl ₂ N ₃ O ₂	[1]
Molecular Weight	208.00 g/mol	[1]
IUPAC Name	4,6-dichloro-2-methyl-5-nitropyrimidine	[1]
Canonical SMILES	CC1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl	[1]
Appearance	Off-white to light yellow solid	[2]
Boiling Point	310.4 ± 37.0 °C (Predicted)	
Density	1.626 g/cm ³ (Predicted)	
Topological Polar Surface Area	68.92 Å ²	
LogP	2.00002	

Synthesis and Manufacturing

The most efficient and widely cited synthesis of **4,6-dichloro-2-methyl-5-nitropyrimidine** is a three-step process starting from readily available commercial reagents.[\[3\]](#) The overall workflow involves cyclization, nitration, and subsequent chlorination.

Step 1: Cyclization

Acetamidine HCl + Diethyl Malonate

NaOCH₃, Methanol, Reflux

4,6-Dihydroxy-2-methylpyrimidine

Step 2: Nitration

4,6-Dihydroxy-2-methylpyrimidine

Mixed Acids (HNO₃, CCl₃COOH, Acetic Acid)

4,6-Dihydroxy-2-methyl-5-nitropyrimidine

Step 3: Chlorination

4,6-Dihydroxy-2-methyl-5-nitropyrimidine

POCl₃, N,N-Diethylaniline, Reflux

4,6-Dichloro-2-methyl-5-nitropyrimidine

[Click to download full resolution via product page](#)**Caption:** Synthetic workflow for **4,6-Dichloro-2-methyl-5-nitropyrimidine**.

Experimental Protocol

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

- To a reaction vessel containing methanol, add acetamidine hydrochloride and diethyl malonate.
- Under stirring at room temperature, add a 30% solution of sodium methoxide in methanol.
- Heat the mixture to reflux for 3-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture, filter the resulting solid, and wash with water and methanol.
- Dissolve the filter cake in water and acidify with concentrated hydrochloric acid to a pH of 2, inducing precipitation.
- Filter the white precipitate, wash with water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine. A typical yield is around 91%.^[3]

Step 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

- Prepare a mixed acid solution of nitric acid, trichloroacetic acid, and acetic acid.
- Add the 4,6-dihydroxy-2-methylpyrimidine from Step 1 to the mixed acids.
- Stir the reaction at a controlled temperature as the nitration proceeds.
- Upon completion, the product can be isolated by quenching the reaction mixture with ice water and filtering the resulting precipitate. The reported yield for this step is approximately 88%.^[3]

Step 3: Synthesis of **4,6-Dichloro-2-methyl-5-nitropyrimidine**

- Suspend 4,6-dihydroxy-2-methyl-5-nitropyrimidine in phosphorus oxychloride (POCl_3), which acts as both reagent and solvent.
- Add N,N-diethylaniline as an acid scavenger.^[4]

- Heat the mixture to reflux for approximately 2 hours.[4]
- After the reaction is complete, remove excess POCl_3 by distillation under reduced pressure.
- Carefully pour the residue onto ice water and extract the product with ethyl acetate.
- Dry the organic layer, evaporate the solvent, and recrystallize the crude product from petroleum ether to obtain **4,6-dichloro-2-methyl-5-nitropyrimidine** as a crystalline solid. This final step has a reported yield of around 82.6%.[3]

Spectroscopic and Analytical Data

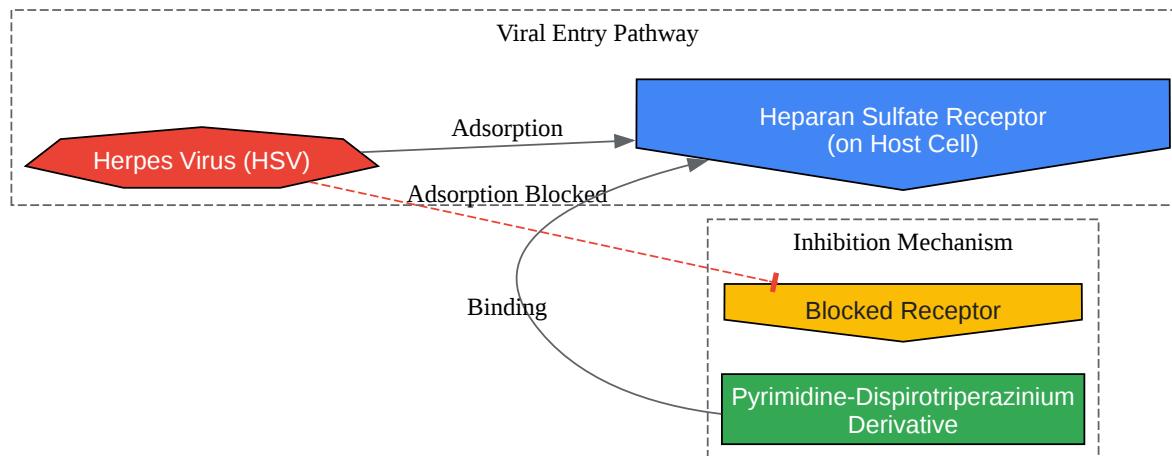
While direct, publicly available experimental spectra are limited, the structural features of the molecule allow for the prediction of its key spectroscopic signatures. Commercial suppliers confirm the structure via ^1H NMR.[2][5]

Technique	Expected Features
¹ H NMR	A single sharp peak (singlet) is expected for the three equivalent protons of the methyl (CH ₃) group. Given the electronic environment, this peak would likely appear in the δ 2.5-3.0 ppm range.
¹³ C NMR	Five distinct signals are expected: one for the methyl carbon, and four for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons attached to chlorine (C4, C6) and the carbon in the nitro-substituted position (C5) would show characteristic downfield shifts.
IR Spectroscopy	Key absorption bands would correspond to: C-H stretching from the methyl group (~2900-3100 cm ⁻¹), asymmetric and symmetric stretching of the nitro group (NO ₂) around 1550 cm ⁻¹ and 1350 cm ⁻¹ , respectively, C=N stretching vibrations of the pyrimidine ring, and C-Cl stretching in the 600-800 cm ⁻¹ region.[6]
Mass Spectrometry	The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M] ⁺ due to the presence of two chlorine atoms (³⁵ Cl and ³⁷ Cl). This would result in a cluster of peaks at m/z 207 (M ⁺ , ² x ³⁵ Cl), 209 (M ⁺ , ¹ x ³⁵ Cl, ¹ x ³⁷ Cl), and 211 (M ⁺ , ² x ³⁷ Cl).[7]

Chemical Reactivity

The reactivity of **4,6-dichloro-2-methyl-5-nitropyrimidine** is dominated by nucleophilic aromatic substitution (S_nAr) at the C4 and C6 positions. The chlorine atoms are excellent leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing effect of the 5-nitro group and the pyrimidine ring nitrogens.

This high reactivity allows for the sequential and selective displacement of the chloro groups by a variety of nucleophiles, including:


- Amines: Primary and secondary amines react readily to form 4-amino- and 4,6-diaminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[\[8\]](#)
- Organotin Reagents: In palladium-catalyzed cross-coupling reactions, such as the Stille coupling, organotin reagents can be used to introduce carbon-based substituents.[\[9\]](#)
- Spirocyclic Amines: The compound reacts with complex amines like dispirotripiperazinium salts to form derivatives with antiviral properties.[\[10\]](#)[\[11\]](#)

Applications in Drug Discovery and Development

4,6-Dichloro-2-methyl-5-nitropyrimidine is not typically used as a therapeutic agent itself but is a valuable intermediate for constructing more complex, biologically active molecules.

Antiviral Agents (Herpes Simplex Virus)

A significant application is in the synthesis of novel antiviral compounds. The reaction of the title compound with dispirotripiperazinium derivatives yields molecules capable of preventing herpes virus adsorption to host cells.[\[10\]](#) The proposed mechanism involves blocking heparan sulfate proteoglycans (HSPGs) on the cell surface, which the virus uses as initial attachment receptors.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of entry inhibition for antiviral drug candidates.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The compound serves as a starting material for nitrogen-containing fused ring derivatives that exhibit GnRH antagonistic activity.^[9] These molecules have potential applications in treating sex hormone-dependent diseases such as endometriosis, benign prostatic hypertrophy, and certain cancers by modulating the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).^[9]

Other Applications

- **GPR6 Modulators:** It is a key reactant in the synthesis of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides, which are being investigated as modulators of GPR6, a G-protein coupled receptor with relevance to neurological disorders.^[8]
- **DNA-Encoded Libraries (DELs):** The compound's defined reactivity makes it suitable for use in the on-DNA synthesis of natural product-inspired molecular skeletons for high-throughput screening in drug discovery.^[12]

Safety and Handling

4,6-Dichloro-2-methyl-5-nitropyrimidine is classified as harmful and an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
Precautionary Statements	Code	Statement
Prevention	P264, P280	Wash hands thoroughly after handling. Wear protective gloves/eye protection.
Response	P301+P317, P302+P352, P305+P351+P338	IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P405	Store locked up.
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Data sourced from ECHA C&L
Inventory.[\[1\]](#)

Conclusion

4,6-Dichloro-2-methyl-5-nitropyrimidine is a cornerstone synthetic intermediate whose value is defined by its predictable and high reactivity. The presence of two displaceable chlorine atoms, activated by the pyrimidine ring and a nitro group, provides a robust platform for generating molecular diversity. Its demonstrated utility in the synthesis of candidates for antiviral therapies, GnRH antagonists, and other complex pharmacological agents underscores its importance for professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safety profile is crucial for its effective and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. 4,6-Dichloro-2-methyl-5-nitropyrimidine(13162-43-1) 1H NMR [m.chemicalbook.com]
- 6. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. WO2015167368A1 - 4, 6-di (3,12-diaza-6, 9-diazoniadispiro [5.2.5.2] hexadecan-1-yl) -2-methyl-5-nitropyrimidine tetrachloride dihydrochloride hexahydrate for the treatment of herpetic infection and a topical pharmaceutical composition - Google Patents [patents.google.com]
- 11. Dispirotrifliperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC

[pmc.ncbi.nlm.nih.gov]

- 12. [pubs.acs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [pubs.acs.org]
- To cite this document: BenchChem. [4,6-Dichloro-2-methyl-5-nitropyrimidine CAS number 13162-43-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082758#4-6-dichloro-2-methyl-5-nitropyrimidine-cas-number-13162-43-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com